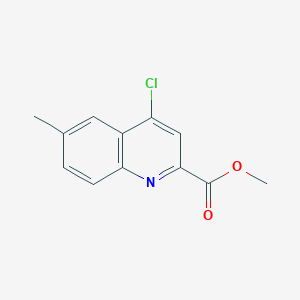

4-氯-6-甲基喹啉-2-甲酸甲酯

描述

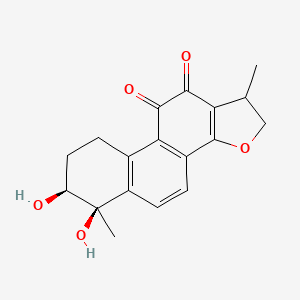

Methyl 4-chloro-6-methylquinoline-2-carboxylate (MCMQC) is a chloroquinoline derivative that has been synthesized and studied for its potential biological activities. The compound is part of a broader class of chloroquinoline derivatives that have shown promise as antioxidants and anti-diabetic agents due to their ability to reduce high glucose levels in the human body .

Synthesis Analysis

The synthesis of MCMQC and related chloroquinoline derivatives involves elementary analysis techniques such as FT-IR, NMR, and Mass spectra using GCMS. These compounds are synthesized through various chemical reactions, including condensation and cyclization processes. For instance, the synthesis of related compounds has been achieved through one-pot reactions, as seen in the synthesis of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indole derivatives . Additionally, the synthesis of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline illustrates the chlorination of quinazoline analogs and subsequent reactions to produce various derivatives .

Molecular Structure Analysis

The molecular structure of MCMQC has been elucidated using single crystal X-ray diffraction studies, which reveal that the crystal packing is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . Other related chloroquinoline derivatives have also been structurally characterized, demonstrating various molecular conformations and intermolecular interactions, such as weak C–H…Cl hydrogen bonds and π…π stacking interactions .

Chemical Reactions Analysis

Chloroquinoline derivatives, including MCMQC, participate in a variety of chemical reactions. For example, the reaction of chloroquinazoline derivatives with hydrazine hydrate leads to the formation of fused triazoloquinazoline derivatives . Similarly, the co-crystallization of 6-methylquinoline with different chloro- and nitro-substituted benzoic acids results in the formation of hydrogen-bonded compounds, indicating the reactivity of the quinoline moiety with carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of MCMQC and related compounds have been investigated through various spectroscopic and computational methods. The antioxidant activity of these compounds has been estimated using the DPPH method, showing good inhibition percentages compared to ascorbic acid . Additionally, the binding interactions with calf thymus DNA (CT-DNA) have been explored through fluorescence quenching studies, and molecular docking analysis has been employed to confirm the nature of binding and predict pharmacological properties . The crystal structures of related compounds have provided insights into their molecular shapes, geometries, and intermolecular interactions, which are crucial for understanding their physical properties .

科学研究应用

晶体结构和氢键

- 4-氯-6-甲基喹啉-2-甲酸甲酯因其在建立各种氢键化合物的晶体结构中的作用而受到研究。例如,它与氯代和硝代取代苯甲酸的不同异构体的相互作用被分析,以了解低温下的氢键模式和分子结构 (Ishida, 2021)。

新型合成应用

- 该化合物已用于合成新型取代二苯并萘啶,说明了其在创建复杂分子结构中的效用 (Manoj & Prasad, 2009)。

抗氧化和抗糖尿病潜力

- 氯喹啉衍生物,包括 4-氯-6-甲基喹啉-2-甲酸甲酯,已显示出潜在的抗氧化特性。还通过分子对接研究探索了它们与 DNA 的相互作用以及作为抗糖尿病剂的潜力 (Murugavel 等,2017)。

药理和抗菌活性

- 该化合物及其异构体已因其药理潜力而被表征。分子建模和抗菌活性评估表明它们在医学应用中的潜力 (Murugavel 等,2018)。

质谱研究

- 涉及质谱的研究已经研究了类似化合物在气相中的行为,这对于了解它们作为候选药物的潜力至关重要 (Thevis 等,2008)。

光降解研究

- 该化合物的类似物已研究了它们在水溶液中的光降解,这对于了解它们的环境影响和稳定性非常重要 (Pinna & Pusino, 2012)。

抗菌剂

- 已合成其衍生物并测试其抗菌活性,表明其在对抗细菌感染中的潜在用途 (Balaji 等,2013)。

自由基清除活性

- 已评估 4-氯-6-甲基喹啉-2-甲酸甲酯的衍生物的自由基清除和抗菌活性,提供了对其作为抗氧化剂的潜力的见解 (Tabassum 等,2014)。

未来方向

Quinolines, the class of compounds to which “Methyl 4-chloro-6-methylquinoline-2-carboxylate” belongs, have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinolines and their derivatives.

作用机制

Target of Action

Quinoline derivatives, in general, have been found to have a variety of applications in medicinal and synthetic organic chemistry . They often serve as vital scaffolds for leads in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present on the quinoline molecule.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with . The downstream effects of these interactions can vary widely and would be determined by the specific context of the biological system in which the compound is active.

Pharmacokinetics

Factors such as solubility, stability, and the presence of functional groups can influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

Quinoline derivatives have been found to have a variety of biological and pharmaceutical activities .

属性

IUPAC Name |

methyl 4-chloro-6-methylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBIJRKYOYYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652217 | |

| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905807-65-0 | |

| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)

![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)

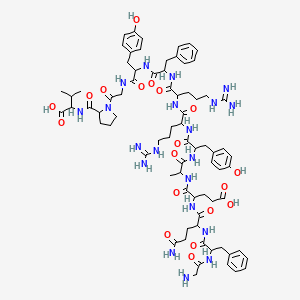

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B3030375.png)